5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
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Overview
Description
5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2. It is a derivative of pyrazinecarboxylic acid, which is known for its diverse biological properties, including antimicrobial and antifungal activities
Preparation Methods
The synthesis of 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with pent-1-yn-3-amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting various cell signaling pathways .
Comparison with Similar Compounds
5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:
Pyrazinecarboxylic acid: Known for its antimicrobial properties, this compound serves as a precursor for the synthesis of various pyrazine derivatives.
3-Amino-2-pyrazinecarboxylic acid: This compound has similar biological properties and is used in the synthesis of antimicrobial agents.
Phenazine derivatives: These compounds are well-known for their antitumor, antibiotic, and diuretic activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-6-11-8(5-12-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
AEMHDTFOIWJUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=C(N=C1)C(=O)O |
Origin of Product |
United States |
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